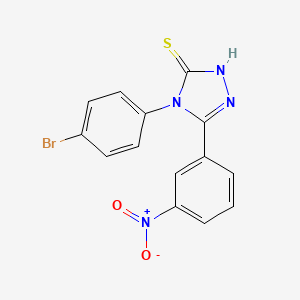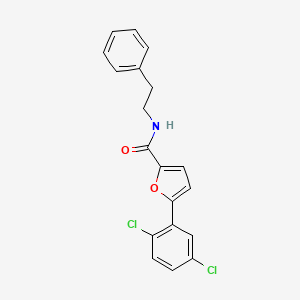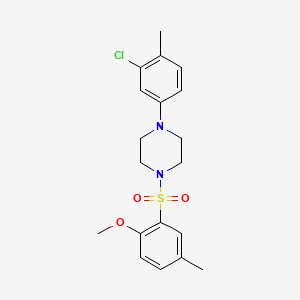![molecular formula C16H16FIO3 B3523163 [3-Ethoxy-4-[(3-fluorophenyl)methoxy]-5-iodophenyl]methanol](/img/structure/B3523163.png)
[3-Ethoxy-4-[(3-fluorophenyl)methoxy]-5-iodophenyl]methanol
Overview
Description
[3-Ethoxy-4-[(3-fluorophenyl)methoxy]-5-iodophenyl]methanol is a complex organic compound with a unique structure that includes ethoxy, fluorophenyl, methoxy, and iodophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Ethoxy-4-[(3-fluorophenyl)methoxy]-5-iodophenyl]methanol typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the Ethoxy Group: This can be achieved through the reaction of an alcohol with an alkyl halide under basic conditions.
Introduction of the Fluorophenyl Group: This step may involve the use of a fluorinated benzene derivative and a suitable coupling reagent.
Methoxylation: The methoxy group can be introduced via the reaction of a phenol with a methylating agent such as dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
[3-Ethoxy-4-[(3-fluorophenyl)methoxy]-5-iodophenyl]methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the iodine atom or to convert the alcohol group to a hydrocarbon.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or other reducing agents.
Substitution: Sodium iodide in acetone, or other nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons or deiodinated products.
Substitution: Formation of new compounds with different functional groups replacing the iodine atom.
Scientific Research Applications
[3-Ethoxy-4-[(3-fluorophenyl)methoxy]-5-iodophenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-Ethoxy-4-[(3-fluorophenyl)methoxy]-5-iodophenyl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[3-Ethoxy-4-fluorophenyl]methanol: Lacks the methoxy and iodophenyl groups, making it less complex.
[3-Methoxy-4-fluorophenyl]methanol: Similar but lacks the ethoxy and iodophenyl groups.
[3-Iodo-4-fluorophenyl]methanol: Similar but lacks the ethoxy and methoxy groups.
Uniqueness
[3-Ethoxy-4-[(3-fluorophenyl)methoxy]-5-iodophenyl]methanol is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in simpler analogs
Properties
IUPAC Name |
[3-ethoxy-4-[(3-fluorophenyl)methoxy]-5-iodophenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FIO3/c1-2-20-15-8-12(9-19)7-14(18)16(15)21-10-11-4-3-5-13(17)6-11/h3-8,19H,2,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFKEDHKEDCIFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CO)I)OCC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FIO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dichlorophenyl)-2-[(4-methyl-6-phenoxy-2-pyrimidinyl)thio]acetamide](/img/structure/B3523091.png)
![5-bromo-2-methoxy-N-[(4-propan-2-yloxyphenyl)methyl]benzamide](/img/structure/B3523092.png)
![methyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B3523100.png)


![5-[3-Methoxy-4-[(2-phenylacetyl)amino]anilino]-5-oxopentanoic acid](/img/structure/B3523123.png)
![N-(2,4-difluorophenyl)-2-[3-(2-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]acetamide](/img/structure/B3523127.png)

![METHYL 3-[(2,2-DIPHENYLACETYL)AMINO]-2-THIOPHENECARBOXYLATE](/img/structure/B3523140.png)
![3-methoxy-N-[2-[(3-methoxybenzoyl)amino]-4-methylphenyl]benzamide](/img/structure/B3523143.png)
![N-(4-bromo-2-methylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B3523154.png)
![4-{[3-(2-furyl)acryloyl]amino}-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3523161.png)
![2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,5-dimethoxyphenyl)ethanone](/img/structure/B3523164.png)

